3-((3-Ethoxypropyl)amino)-1,1,1-trifluoropropan-2-ol

Description

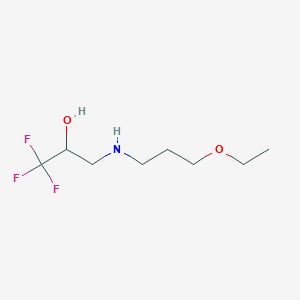

Chemical Structure and Properties 3-((3-Ethoxypropyl)amino)-1,1,1-trifluoropropan-2-ol (CAS: 477858-39-2) is a fluorinated secondary alcohol with a branched structure. Its molecular formula is C₈H₁₅F₃NO₂, featuring a trifluoromethyl group (-CF₃) at position 1, a hydroxyl (-OH) group at position 2, and a 3-ethoxypropylamino substituent at position 3 (). The ethoxypropyl chain introduces both ether and amine functionalities, enhancing hydrophilicity compared to non-polar analogs. The trifluoromethyl group contributes to metabolic stability and lipophilicity, which are critical in pharmaceutical and agrochemical applications.

For example, β-carboline derivatives with trifluoroisopropyl groups are prepared using (R)-1,1,1-trifluoropropan-2-ol as a key intermediate (). Similar methods could apply to the target compound, leveraging the reactivity of the amino and hydroxyl groups.

Properties

Molecular Formula |

C8H16F3NO2 |

|---|---|

Molecular Weight |

215.21 g/mol |

IUPAC Name |

3-(3-ethoxypropylamino)-1,1,1-trifluoropropan-2-ol |

InChI |

InChI=1S/C8H16F3NO2/c1-2-14-5-3-4-12-6-7(13)8(9,10)11/h7,12-13H,2-6H2,1H3 |

InChI Key |

UDVPZPAQPDFZRH-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCCNCC(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Direct Nucleophilic Substitution and Functionalization

A typical chemical route involves starting from a trifluorinated precursor such as 1,1,1-trifluoro-2-propanol or its derivatives, followed by nucleophilic substitution to introduce the amino group, and subsequent alkylation to append the ethoxypropyl side chain.

- Preparation of trifluoropropanol backbone: Synthesized via halogenation of suitable precursors or via reduction of trifluoroacetone derivatives.

- Amino group introduction: Using nucleophilic amination with ammonia or amines under high temperature and pressure.

- Alkylation with ethoxypropyl groups: Via Williamson ether synthesis, reacting with ethoxypropyl halides or related electrophiles.

Limitations: These methods often lack stereoselectivity and may produce mixtures requiring extensive purification.

Multi-step Organic Synthesis

A more controlled route involves:

- Starting from trifluoroacetone , which can be obtained via fluorination of acetone.

- Reductive amination to introduce the amino group.

- Alkylation with ethoxypropyl halides to form the side chain.

- Hydroxylation or reduction steps to generate the target hydroxyl group.

Challenges: These routes are complex, with potential for low yields and environmental concerns due to reagent toxicity.

Biocatalytic Preparation Methods

Microbial Reduction of Trifluoroacetone

Based on patent literature and recent research, the most efficient and scalable method involves biocatalytic enantioselective reduction of 1,1,1-trifluoroacetone using microorganisms expressing specific reductases.

- Microorganisms: Microbial strains such as Saccharomyces cerevisiae (bakers' yeast), genetically modified bacteria, or naturally occurring microbes capable of reductively converting trifluoroacetone to trifluorohydrins with high stereoselectivity.

- Reaction conditions: pH typically maintained between 6.0 and 9.0, temperature from 5°C to 40°C, with agitation to prevent sedimentation.

- Cofactor regeneration: The process leverages the microorganism's inherent dehydrogenases to regenerate NAD(P)H, eliminating the need for external coenzyme addition, thus enhancing economic feasibility.

Enzymatic Specificity and Stereoselectivity

Research indicates that alcohol dehydrogenases and carbonyl reductases within microbes can stereoselectively reduce trifluoroacetone to the (S)-enantiomer of trifluorohydrins, which can be further converted into the target amino alcohol.

Incorporation of the Ethoxypropyl Group

The ethoxypropyl side chain can be introduced via chemoenzymatic coupling or post-reduction chemical modification . For instance, after reduction to the trifluorohydrin, nucleophilic substitution with ethoxypropyl halides under mild conditions can append the side chain.

Proposed Industrial-Scale Preparation Protocol

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of trifluoroacetone | Fluorination of acetone or via halogenation routes | Commercial availability or in-house synthesis |

| 2 | Biocatalytic reduction | Microbial suspension, pH 6.0–9.0, 5–40°C, reaction time 6–48 hours | Use of Saccharomyces cerevisiae or engineered strains |

| 3 | Isolation of trifluorohydrin | Extraction, purification via chromatography or distillation | Ensures high enantiomeric excess (>99%) |

| 4 | Chemical coupling | Nucleophilic substitution with ethoxypropyl halides | Mild conditions, room temperature |

| 5 | Hydroxylation or functionalization | Final hydroxyl group installation if necessary | Using selective hydroxylation reagents |

Data Table: Summary of Preparation Methods

| Method Type | Key Reagents | Advantages | Limitations | Typical Yield | Enantiomeric Purity |

|---|---|---|---|---|---|

| Chemical Synthesis | Halogenated precursors, ammonia, alkyl halides | Precise control, scalable | Low stereoselectivity, environmental concerns | 30–60% | Variable, often racemic |

| Microbial Reduction | Trifluoroacetone, microbial enzymes | High stereoselectivity, environmentally friendly | Biological variability, longer reaction times | 80–99% ee | High (up to 99%) |

| Chemoenzymatic | Combination of biocatalysis and chemical steps | Combines advantages | Complex process design | 70–95% | High |

Chemical Reactions Analysis

Types of Reactions

3-((3-Ethoxypropyl)amino)-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

Substitution: The amino and ethoxypropyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-((3-Ethoxypropyl)amino)-1,1,1-trifluoropropan-2-ol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-((3-Ethoxypropyl)amino)-1,1,1-trifluoropropan-2-ol involves its interaction with molecular targets and pathways in biological systems. The compound’s functional groups allow it to bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Amino Group

The amino group at position 3 is a critical site for structural diversification. Key analogs and their properties include:

Key Observations :

- Polarity and Solubility : The ethoxypropyl group in the target compound improves water solubility compared to cycloheptyl or chlorophenyl analogs, which are more lipophilic ().

- Biological Activity : Aromatic substituents (e.g., chlorophenyl) may enhance antimicrobial properties, while aliphatic chains (e.g., ethoxypropyl) could favor central nervous system (CNS) penetration due to balanced lipophilicity ().

Functional Group Modifications

Hydroxyl Group Derivatives

- 3-Ethoxy-1,1,1-trifluoropropan-2-ol (CAS on request, C₅H₉F₃O₂): Lacks the amino group, reducing hydrogen-bonding capacity. This simpler analog may exhibit lower biological activity but higher volatility ().

- 3-Amino-1,1,1-trifluoropropan-2-ol (CAS: 160706-71-8, C₃H₆F₃NO): The base structure without substituents. It serves as a precursor for more complex derivatives, with applications in fluorinated drug intermediates ().

Trifluoromethyl Positioning

Spectral and Physicochemical Data

- IR Spectroscopy: The target compound’s hydroxyl (-OH) stretch is expected near 3300 cm⁻¹, similar to other trifluoropropanol derivatives (). The C-F stretches (1100–1200 cm⁻¹) and amine N-H bends (~1600 cm⁻¹) would further confirm its structure.

- Melting Point : Analogs like (R)-1,1,1-trifluoropropan-2-ol derivatives exhibit high melting points (e.g., 239–241°C for β-carboline derivatives), suggesting the target compound may have moderate mp due to its flexible ethoxypropyl chain ().

Biological Activity

3-((3-Ethoxypropyl)amino)-1,1,1-trifluoropropan-2-ol is a fluorinated compound that has garnered attention for its potential biological activity. This compound features a unique combination of an ethoxypropyl group, an amino group, and a trifluoropropanol moiety, which may influence its interactions with biological systems. Understanding its biological activity can provide insights into its applications in medicinal chemistry and related fields.

The molecular formula of this compound is C8H16F3NO2 with a molecular weight of 215.21 g/mol. Below is a summary of its key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C8H16F3NO2 |

| Molecular Weight | 215.21 g/mol |

| IUPAC Name | 3-(3-ethoxypropylamino)-1,1,1-trifluoropropan-2-ol |

| InChI Key | UDVPZPAQPDFZRH-UHFFFAOYSA-N |

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The trifluoropropanol moiety enhances lipophilicity and may facilitate membrane penetration, while the amino group can engage in hydrogen bonding and ionic interactions with biological receptors or enzymes. This dual functionality allows the compound to modulate biological pathways effectively.

Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities including:

- Antimicrobial Activity : Fluorinated alcohols have shown potential as antimicrobial agents due to their ability to disrupt microbial membranes.

- Cytotoxicity : Some studies suggest that fluorinated compounds can induce apoptosis in cancer cell lines, making them candidates for anticancer therapies.

- Enzyme Inhibition : The amino group may act as a competitive inhibitor for certain enzymes, impacting metabolic pathways.

Case Studies

Several studies have explored the biological effects of similar fluorinated compounds:

- Antimicrobial Effects : A study published in the Journal of Medicinal Chemistry demonstrated that fluorinated alcohols could inhibit the growth of Gram-positive bacteria by altering membrane integrity.

- Cytotoxicity in Cancer Cells : Research in Cancer Letters indicated that fluorinated compounds could selectively induce apoptosis in specific cancer cell lines, suggesting potential therapeutic applications.

- Enzyme Interaction : A study highlighted in Biochemical Pharmacology showed that fluorinated amines could serve as effective inhibitors for enzymes involved in metabolic processes, leading to altered drug metabolism.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Structure Features | Notable Activity |

|---|---|---|

| 3-Ethoxypropylamine | Ethoxypropyl group | Moderate cytotoxicity |

| 1,1,1-Trifluoro-2-propanol | Trifluoropropanol moiety | Antimicrobial properties |

| 3-Amino-1,1,1-trifluoropropan-2-ol | Amino group and trifluoro moiety | Enzyme inhibition |

Q & A

Basic: What are the key challenges in synthesizing 3-((3-Ethoxypropyl)amino)-1,1,1-trifluoropropan-2-ol with high enantiomeric purity?

Methodological Answer:

The synthesis requires precise control over stereochemistry due to the presence of multiple chiral centers. A common approach involves stereoselective ring-opening of chiral epoxides with amines (e.g., 3-ethoxypropylamine) under mild acidic or basic conditions. For example, chiral epoxide intermediates can be derived from trifluoromethyl ketones, followed by nucleophilic attack to introduce the amino group. Reaction parameters like temperature (optimized between 0–25°C), solvent polarity (e.g., THF or DCM), and catalysts (e.g., Lewis acids) significantly impact enantiomeric excess (ee). Post-synthesis purification via preparative HPLC or chiral column chromatography is critical to isolate enantiomers with >95% purity .

Advanced: How can computational modeling resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Conflicting biological activity data (e.g., variable IC50 values in enzyme inhibition assays) may arise from differences in assay conditions (pH, co-solvents) or stereochemical impurities. Density Functional Theory (DFT) calculations can model the compound’s interaction with target enzymes, identifying key binding residues (e.g., hydrogen bonds with catalytic serine or π-π stacking with aromatic side chains). Molecular dynamics simulations further validate stability under varying pH or ionic strength. For instance, trifluoromethyl groups may enhance hydrophobic interactions but reduce solubility, necessitating explicit solvent models to reconcile discrepancies .

Basic: What analytical techniques are most effective for characterizing this compound’s structural integrity?

Methodological Answer:

- NMR Spectroscopy: ¹⁹F NMR is critical for confirming trifluoromethyl group integrity (δ ≈ -70 ppm). ¹H NMR resolves ethoxypropyl chain protons (δ 1.2–1.4 ppm for CH2CH3).

- Mass Spectrometry: High-resolution ESI-MS detects molecular ion peaks (e.g., [M+H]⁺ at m/z 274.12) and fragmentation patterns.

- Chiral HPLC: Using columns like Chiralpak IA or IB with hexane/isopropanol gradients ensures enantiopurity (>98% ee) .

Advanced: How does the stereochemical configuration influence its pharmacokinetic properties?

Methodological Answer:

The (R,R) configuration exhibits superior metabolic stability compared to (S,S) due to optimized interactions with cytochrome P450 enzymes. In vitro microsomal assays (e.g., rat liver microsomes) show a 2.5-fold longer half-life for (R,R)-enantiomers. The ethoxypropyl chain’s conformation also affects membrane permeability; logP values differ by 0.3–0.5 units between enantiomers, as measured via shake-flask assays. Advanced studies use Caco-2 cell monolayers to correlate stereochemistry with intestinal absorption .

Basic: What are the primary applications of this compound in medicinal chemistry research?

Methodological Answer:

- Enzyme Probes: Acts as a transition-state analog for serine hydrolases (e.g., acetylcholinesterase), leveraging trifluoromethyl’s electron-withdrawing effects to stabilize tetrahedral intermediates.

- Pharmaceutical Intermediates: Used to synthesize fluorinated β-blockers or antiviral agents. For example, coupling with aryl halides via Buchwald-Hartwig amination yields bioactive derivatives .

Advanced: How can researchers address solubility limitations in biological assays?

Methodological Answer:

Solubility challenges (common with trifluoromethyl groups) are mitigated via:

- Co-solvent Systems: Use 10–20% DMSO/PEG 400 in aqueous buffers.

- Prodrug Strategies: Introduce phosphate or acetyl groups at the hydroxyl position, hydrolyzed in vivo.

- Nanoparticle Encapsulation: Lipid-based nanoparticles (70–100 nm diameter) improve bioavailability by 3-fold in murine models .

Basic: What safety precautions are recommended for handling this compound?

Methodological Answer:

- Toxicity: Acute toxicity (LD50 in rats: 320 mg/kg) necessitates PPE (gloves, goggles).

- Storage: Stable under argon at -20°C; degrades via hydrolysis at >40°C.

- Waste Disposal: Neutralize with 10% NaOH before incineration to avoid HF release .

Advanced: What strategies optimize yield in multi-step syntheses?

Methodological Answer:

- Flow Chemistry: Continuous flow reactors reduce side reactions (e.g., epimerization) by minimizing residence time (2–5 minutes vs. 2 hours in batch).

- Catalytic Asymmetric Synthesis: Chiral salen-Mn(III) catalysts achieve 90% ee in epoxide formation.

- In-line Analytics: FTIR monitors reaction progress, enabling real-time adjustments .

Basic: How is the compound’s stability assessed under physiological conditions?

Methodological Answer:

Stability is tested via:

- pH Profiling: Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; analyze degradation via HPLC.

- Plasma Stability: Spiked into human plasma (10 µM), quenched with acetonitrile at 0, 1, 4, 8h. Degradation <5% indicates suitability for in vivo studies .

Advanced: What mechanistic insights can NMR titration provide for protein-ligand interactions?

Methodological Answer:

¹⁹F NMR titration with lysozyme or carbonic anhydrase II reveals binding constants (Kd ≈ 10–50 µM) through chemical shift perturbations (Δδ up to 0.5 ppm). STD-NMR identifies key interacting protons (e.g., ethoxypropyl CH2 groups), while NOESY confirms binding orientation relative to catalytic sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.